

Thermal decomposition products of Biurea.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biurea

Cat. No.: B089910

[Get Quote](#)

Thermal Decomposition Products of Biurea

The thermal decomposition of **biurea** is a multi-stage process that occurs over a temperature range of approximately 230–260°C.[1] The process yields a mixture of gaseous products, a white sublimate, and a viscous liquid residue.[1] The relative quantities of these products can be influenced by experimental conditions such as pressure and heating rate.

Gaseous Products

Quantitative analysis of the gaseous phase reveals a mixture of ammonia, carbon dioxide, and nitrogen.

Gaseous Product	Typical Composition (%)
Ammonia (NH ₃)	~71
Carbon Dioxide (CO ₂)	~17
Nitrogen (N ₂)	~12

(Data sourced from Russell and Strachan, J. Chem. Soc., Perkin Trans. 2, 1978)[1]

Solid and Sublimate Products

The solid and sublimated products are primarily composed of urea and urazole.

Product	Phase	Key Identifier
Urea	White Sublimate	Main constituent of the sublimate
Urazole	Viscous Liquid Residue	Main constituent of the residue
(Data sourced from Russell and Strachan, J. Chem. Soc., Perkin Trans. 2, 1978)[1]		

Other by-products that can be formed, particularly from the preceding decomposition of urea which forms biuret, include cyanuric acid (CYA), ammelide, and ammeline.[2][3] The formation of these products becomes significant at temperatures above 190°C.[2][3]

Experimental Protocols

The study of **biurea**'s thermal decomposition employs a range of analytical techniques to characterize the reaction kinetics and identify the products.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature, indicating the different stages of decomposition.

Methodology:

- Instrument: A thermogravimetric analyzer (e.g., Netzsch STA 409 C).[4]
- Sample Preparation: A small amount of the sample (typically 5–100 mg) is placed in a crucible (e.g., corundum).[4]
- Heating Program: The sample is heated from ambient temperature (e.g., 40°C) to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 2 or 10 K/min).[4]
- Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Analysis: The resulting TGA curve plots the percentage of mass loss against temperature, revealing the decomposition stages.[5][6][7][8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference, providing information on melting, crystallization, and decomposition events.

Methodology:

- Instrument: A differential scanning calorimeter.
- Sample Preparation: A small, precisely weighed sample is hermetically sealed in a pan (e.g., aluminum).
- Heating Program: The sample and a reference pan are subjected to the same controlled temperature program as in TGA.
- Analysis: The DSC curve shows heat flow as a function of temperature. Endothermic peaks can indicate melting and decomposition, while exothermic peaks can indicate crystallization or certain decomposition reactions.[9]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify the components in the solid residue and sublimate.

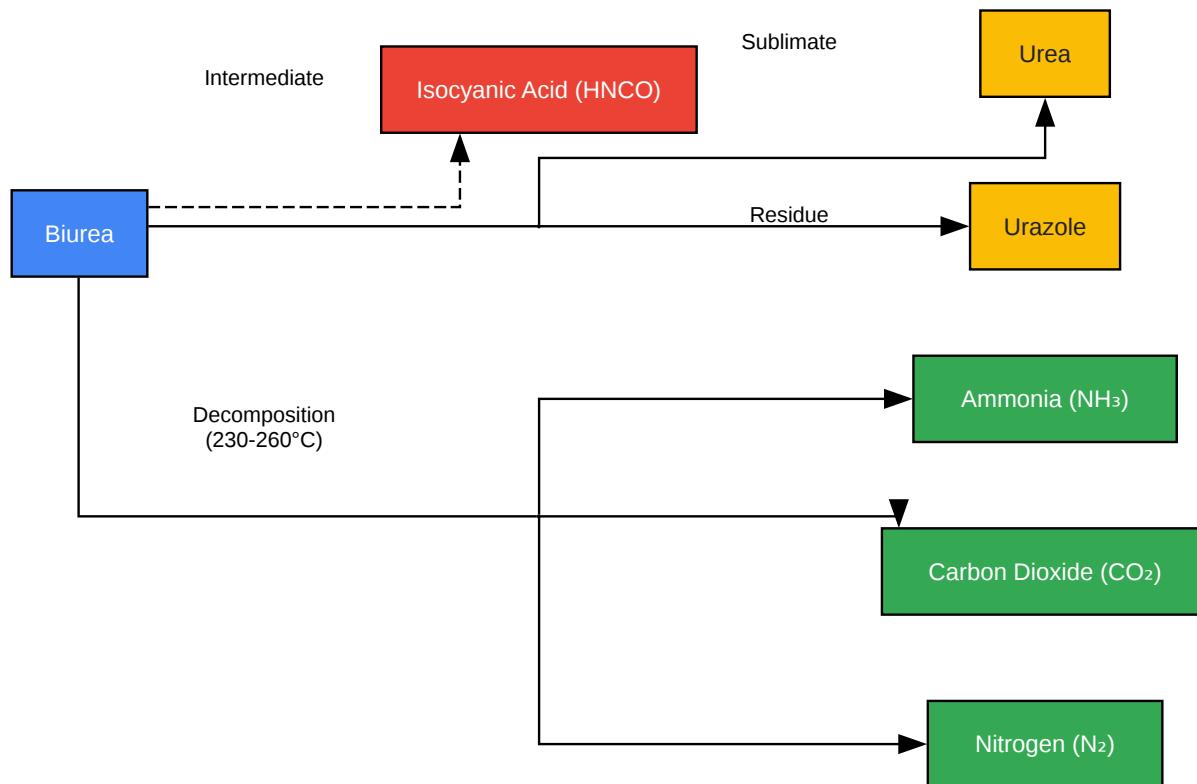
Methodology:

- Sample Preparation: The residue from the thermal decomposition is dissolved in a suitable solvent.[3]
- Instrument: An HPLC system equipped with a suitable column (e.g., a reverse-phase column) and detector (e.g., UV-Vis or Mass Spectrometer).
- Analysis: By comparing the retention times and detector responses of the sample components to those of known standards (urea, biuret, cyanuric acid, ammelide, ammeline,

and melamine), the composition of the residue can be determined.[3]

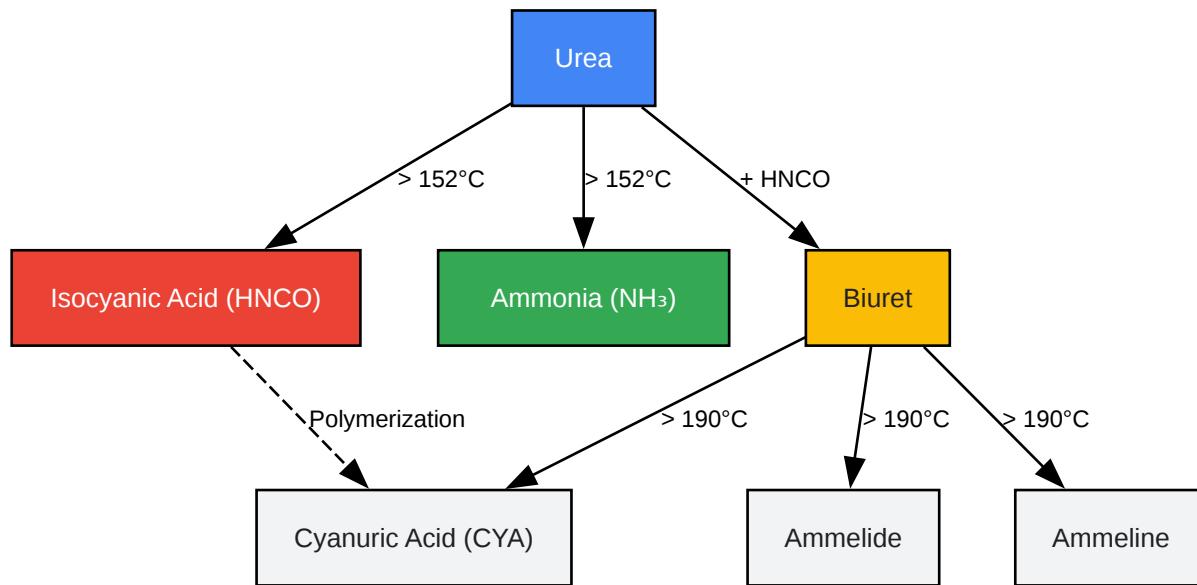
Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the evolved gases and the solid residue.


Methodology:

- Evolved Gas Analysis (EGA): The gaseous products from the TGA are passed through a heated gas cell in an FTIR spectrometer.
- Solid Residue Analysis: The solid residue is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory.
- Analysis: The resulting infrared spectra show absorption bands corresponding to specific molecular vibrations, allowing for the identification of the chemical bonds and functional groups of the decomposition products.[9]

Reaction Pathways and Mechanisms


The thermal decomposition of **biurea** is a complex process involving multiple reaction steps. The primary decomposition is autocatalytic and proceeds through a nucleation and growth mechanism with an activation energy of 114 kJ mol^{-1} .[1] The overall process can be summarized by a series of reactions involving hydrogen atom transfer and subsequent reactions of isocyanic acid (HNCO).[1]

Below are diagrams illustrating the key reaction pathways.

[Click to download full resolution via product page](#)

Caption: Primary thermal decomposition products of **biurea**.

The formation of **biurea** itself is a critical step in the overall pyrolysis of urea. The following diagram illustrates the formation of **biurea** from urea and its subsequent decomposition into other significant by-products.

[Click to download full resolution via product page](#)

Caption: Formation of **biurea** from urea and subsequent by-products.

This technical guide serves as a foundational resource for professionals engaged in research and development involving urea and its derivatives. The provided data and methodologies offer a starting point for more detailed investigations into the complex thermal behavior of **biurea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermal decomposition products of Biurea.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089910#thermal-decomposition-products-of-biurea\]](https://www.benchchem.com/product/b089910#thermal-decomposition-products-of-biurea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com